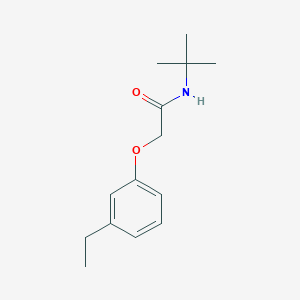

N-tert-butyl-2-(3-ethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-(3-ethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-11-7-6-8-12(9-11)17-10-13(16)15-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKPTNODIBJTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3-ethylphenoxy)acetamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This method is known for its high yield and efficiency under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of N-tert-butyl-2-(3-ethylphenoxy)acetamide typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3-ethylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-(3-ethylphenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- In contrast, electron-withdrawing groups like chlorine (Compound 26) or formyl (BW79614) reduce electron density, affecting binding interactions . Bulkiness: Bulky substituents (e.g., pyrenyl in Compound 5i) reduce solubility but improve binding affinity through hydrophobic interactions .

- Synthetic Methods :

Physicochemical Properties

- Melting Points: Melting points correlate with molecular symmetry and intermolecular forces. For example, Compound 5i (217–219°C) has a higher melting point due to its rigid pyrenyl group, while Compound 5d (155°C) with a dimethylamino group shows lower thermal stability .

- Yield and Purity :

- Yields for analogs range from 40% (Compound 5i) to 82% (Compound 30 in ), influenced by substituent reactivity and purification challenges .

Q & A

Basic Research Questions

Q. What are the key steps and considerations in synthesizing N-tert-butyl-2-(3-ethylphenoxy)acetamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a phenoxyacetic acid derivative with tert-butylamine under reflux conditions in solvents like dichloromethane or toluene. Reaction parameters (e.g., temperature, pH, and catalyst use) must be optimized to avoid side products. Thin-layer chromatography (TLC) and spectroscopic monitoring (e.g., NMR) are critical for tracking reaction progress .

- Structural Confirmation : Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to verify molecular connectivity. For instance, H-NMR can confirm the tert-butyl group (δ ~1.2 ppm) and phenoxy moiety (δ ~6.8–7.4 ppm) .

Q. How is the purity of N-tert-butyl-2-(3-ethylphenoxy)acetamide assessed in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is recommended for biological assays. Differential scanning calorimetry (DSC) can further assess crystallinity, which impacts solubility and bioavailability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT assay) are common. For example, IC values can be determined using dose-response curves. Ensure solvent controls (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Contradictions in NMR or MS data may arise from conformational flexibility or impurities. Strategies include:

- 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- High-resolution MS (HRMS) to confirm molecular formula.

- X-ray crystallography for unambiguous structural determination if crystals are obtainable .

- Case Example : A 2025 study resolved ambiguities in a related acetamide derivative by comparing experimental C-NMR shifts with density functional theory (DFT) calculations .

Q. What strategies optimize reaction yield in large-scale synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous flow reactors improve heat/mass transfer, reducing side reactions.

- Chiral catalysts (e.g., BINAP-metal complexes) can be used if stereocenters are present.

- Design of Experiments (DoE) models (e.g., response surface methodology) statistically optimize variables like temperature and catalyst loading .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.